4-Fluoro-4-nitrocyclohexa-2,5-dienone

Descripción

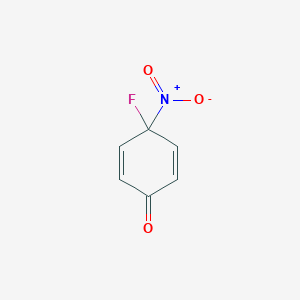

4-Fluoro-4-nitrocyclohexa-2,5-dienone is a fluorinated and nitro-substituted cyclohexadienone derivative. Its structure features a conjugated dienone system with electron-withdrawing groups (fluoro and nitro) at the 4-position, which significantly influence its reactivity, stability, and biological activity. The compound’s unique substitution pattern makes it a candidate for applications in medicinal chemistry and materials science, particularly in reactions involving electrophilic or radical intermediates.

Propiedades

Número CAS |

123871-59-0 |

|---|---|

Fórmula molecular |

C6H4FNO3 |

Peso molecular |

157.1 g/mol |

Nombre IUPAC |

4-fluoro-4-nitrocyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C6H4FNO3/c7-6(8(10)11)3-1-5(9)2-4-6/h1-4H |

Clave InChI |

QIKMTDJFOHYBJJ-UHFFFAOYSA-N |

SMILES |

C1=CC(C=CC1=O)([N+](=O)[O-])F |

SMILES canónico |

C1=CC(C=CC1=O)([N+](=O)[O-])F |

Sinónimos |

2,5-Cyclohexadien-1-one,4-fluoro-4-nitro-(9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

4-Allyl-4-fluorocyclohexa-2,5-dienone ()

- Substituents : Fluorine at C4 and allyl group at C3.

- Synthesis : Derived from methyl chavicol via fluorination with Selectfluor.

- Bioactivity: Exhibits tyrosinase inhibition (IC50: 174.4 μg/mL for fluorinated O. basilicum oil), demonstrating enhanced activity compared to non-fluorinated analogs .

4-Dichloromethyl-4-methyl-5-(nitromethyl)cyclohex-2-enone ()

- Substituents : Dichloromethyl, methyl, and nitromethyl groups.

- Synthesis : Prepared via Michael reaction with nitromethane-derived carbanions.

- Reactivity : The nitro group facilitates nucleophilic attacks, enabling synthesis of polyfunctionalized bioactive compounds .

- Key Difference: The presence of dichloromethyl and nitromethyl groups enhances electrophilicity compared to the mono-nitro/fluoro substitution in 4-fluoro-4-nitrocyclohexa-2,5-dienone.

2,6-Dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone Derivatives ()

- Substituents: Methoxy groups at C2/C6 and phenylimino at C4.

- Synthesis: Laccase-catalyzed oxidative coupling of phenols and amines.

- Bioactivity : Antifungal activity against Botrytis cinerea; 3,5-dichloro-substituted derivatives show the highest efficacy (MIC: 0.1 mM) .

- Key Difference : Electron-donating methoxy groups contrast with the electron-withdrawing nitro/fluoro groups in the target compound, altering redox properties and biological target interactions.

Physicochemical Properties

Q & A

Basic: What are the recommended synthetic routes for 4-Fluoro-4-nitrocyclohexa-2,5-dienone, and how can intermediates be stabilized?

Methodological Answer:

The synthesis typically involves nitration and halogenation of cyclohexadienone precursors. For example, nitration of fluorinated phenolic intermediates (e.g., 3-Fluoro-4-nitrophenol or 4-Fluoro-2-nitrophenol) under controlled acidic conditions can yield nitro-substituted intermediates . To stabilize reactive intermediates like dienones, ensure inert atmospheres (N₂/Ar) and low temperatures (0–5°C). Post-synthesis, intermediates should be stored in anhydrous solvents (e.g., ethyl acetate) with desiccants to prevent hydrolysis. For unstable diamines (e.g., 5-fluorobenzene-1,2-diamine derivatives), immediate use in subsequent steps is advised, as prolonged storage leads to oxidation .

Basic: How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

Combine analytical techniques:

- NMR Spectroscopy : Compare H and C NMR spectra with computational predictions (e.g., DFT-based simulations) to confirm substituent positions. For example, fluorine’s deshielding effect on adjacent protons and nitro group’s electron-withdrawing properties should align with expected shifts.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) against theoretical masses (e.g., molecular formula C₆H₃FNO₃).

- Chromatography : Employ HPLC with UV detection (λ ~250–300 nm for nitroaromatics) to assess purity (>95% recommended for reactivity studies) .

Advanced: What experimental strategies address conflicting reactivity data in nitro-fluoro-dienone systems?

Methodological Answer:

Contradictions often arise from solvent polarity, temperature, or competing reaction pathways. For example:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states in nucleophilic substitutions, while non-polar solvents (e.g., chlorobenzene) favor nitro group retention during coupling reactions .

- Competing Mechanisms : Use kinetic studies (e.g., time-resolved IR or quenching experiments) to distinguish between radical-mediated vs. ionic pathways. For instance, radical scavengers (e.g., TEMPO) can suppress unwanted side reactions in photochemical syntheses.

- Isotopic Labeling : Introduce O or N isotopes to track nitro group behavior during reduction or displacement steps .

Advanced: How can computational chemistry optimize reaction conditions for functionalizing this compound?

Methodological Answer:

- DFT Calculations : Model transition states to predict regioselectivity in electrophilic substitutions (e.g., para vs. meta addition). For example, fluorine’s electron-withdrawing effect may direct nitro groups to specific positions.

- Solvent Modeling : Use COSMO-RS or SMD models to simulate solvent interactions and identify optimal dielectric environments for stabilizing intermediates.

- Reactivity Descriptors : Calculate Fukui indices or electrostatic potential maps to identify nucleophilic/electrophilic hotspots on the dienone framework .

Basic: What safety protocols are critical when handling nitro-fluoro-dienones?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and face shields to prevent skin/eye contact with nitro compounds (potential mutagens).

- Ventilation : Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks from volatile byproducts (e.g., NOx gases).

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄ in acidic conditions) before disposal .

Advanced: How do steric and electronic effects influence the dienone’s reactivity in Diels-Alder cycloadditions?

Methodological Answer:

- Steric Effects : The nitro group’s bulk may hinder diene approach, reducing reaction rates. Use bulky dienophiles (e.g., maleic anhydride) to test steric tolerance.

- Electronic Effects : Fluorine’s electronegativity enhances the dienone’s electron-deficient character, favoring inverse-electron-demand Diels-Alder reactions. Validate via Hammett substituent constants (σ values) and kinetic studies .

Basic: What spectroscopic techniques best characterize nitro-fluoro-dienone degradation products?

Methodological Answer:

- FT-IR : Monitor nitro group vibrations (~1520 cm⁻¹ for asymmetric stretching) and fluorine-related peaks (~1100 cm⁻¹).

- X-ray Photoelectron Spectroscopy (XPS) : Quantify surface composition changes (e.g., N 1s peaks for nitro groups at ~406 eV).

- GC-MS : Identify volatile degradation byproducts (e.g., fluorophenols or quinones) using library matching .

Advanced: How can researchers resolve contradictions in reported melting points or solubility data?

Methodological Answer:

- Recrystallization Optimization : Test solvents with varying polarities (e.g., ethanol vs. hexane) to isolate polymorphs.

- DSC/TGA Analysis : Differentiate between decomposition and melting events (e.g., sharp endotherms vs. broad weight loss).

- Meta-Analysis : Cross-reference literature with synthetic protocols (e.g., impurities from incomplete nitration may lower observed mp) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.